- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanineSynthesis, 2001, (7), 1007-1009,
Cas no 943-73-7 (L-Homophenylalanine)

L-Homophenylalanine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
-
- MDL: MFCD00002619
- نواة داخلي: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- مفتاح Inchi: JTTHKOPSMAVJFE-VIFPVBQESA-N
- ابتسامات: C(C1C=CC=CC=1)C[C@H](N)C(=O)O
حساب السمة
- نوعية دقيقة: 179.09500
- النظائر كتلة واحدة: 179.095
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 4
- تعقيدات: 164
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: nothing
- إكسلوغ 3: nothing
- طوبولوجي سطح القطب: 63.3A^2
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.1248 (rough estimate)
- نقطة انصهار: 300 ºC
- نقطة الغليان: 324.8℃ at 760 mmHg
- نقطة الوميض: 150.2℃
- انكسار: 44 ° (C=1, 3mol/L HCl)
- الذوبان: Soluble in dilute aqueous acid.
- بسا: 63.32000
- لوغب: 1.73140
- الذوبان: Not determined
- دوران محددة: 45 º (C=1, 3N HCl 19 ºC)
L-Homophenylalanine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK ألمانيا:3
- رمز الفئة الخطرة: S24/25: prevent skin and eye contact.
- تعليمات السلامة: S22-S24/25
-
تحديد البضائع الخطرة:
- ظروف التخزين:Store at room temperature
L-Homophenylalanine بيانات الجمارك
- رمز النظام المنسق:2922499990
- بيانات الجمارك:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Homophenylalanine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB168503-5 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 5g |
€61.80 | 2023-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |
L-Homophenylalanine, 98% |
943-73-7 | 98% | 25g |
¥15528.00 | 2023-02-27 | |
AstaTech | 28665-100/G |
L-HOMOPHENYLALANINE |
943-73-7 | 99% | 100g |
$57 | 2023-09-18 | |
AAPPTec | UHF102-100g |
H-HPhe-OH, H-Hfe-OH |
943-73-7 | 100g |
$270.00 | 2024-07-19 | ||
abcr | AB168503-25 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 25g |
€103.90 | 2023-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |
L-Homophenylalanine |
943-73-7 | 97% | 5g |
¥48.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |
L-Homophenylalanine |
943-73-7 | 97% | 25g |
¥70 | 2024-07-19 | |
ChemScence | CS-M2900-500g |
L-Homophenylalanine |
943-73-7 | 98.82% | 500g |
$243.0 | 2022-04-26 | |
Fluorochem | 011758-25g |
L)-Homophenylalanine |
943-73-7 | 98% | 25g |
£22.00 | 2022-03-01 | |
Enamine | EN300-98697-2.5g |
(2S)-2-amino-4-phenylbutanoic acid |
943-73-7 | 95.0% | 2.5g |
$27.0 | 2025-02-19 |
L-Homophenylalanine طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
طريقة الإنتاج 3
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
طريقة الإنتاج 4
- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acidsTetrahedron, 2010, 66(29), 5349-5356,
طريقة الإنتاج 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
طريقة الإنتاج 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827Biotechnology Progress, 2006, 22(6), 1578-1584,
طريقة الإنتاج 7
- Hydrogene-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18,
طريقة الإنتاج 8
طريقة الإنتاج 9
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
طريقة الإنتاج 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
- Process for preparation of L-homophenylalanine, China, , ,
طريقة الإنتاج 12
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
طريقة الإنتاج 13
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate AminotransferaseBiotechnology Progress, 2005, 21(2), 411-415,
طريقة الإنتاج 14
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino AcidsACS Catalysis, 2019, 9(9), 8726-8730,
طريقة الإنتاج 15
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templatesJournal of the American Chemical Society, 1988, 110(5), 1547-57,
طريقة الإنتاج 16
1.2 Reagents: Sodium acetate
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanineTetrahedron: Asymmetry, 2000, 11(7), 1487-1494,
طريقة الإنتاج 17
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
طريقة الإنتاج 18
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
طريقة الإنتاج 19
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-HomophenylalanineACS Catalysis, 2014, 4(5), 1584-1587,
طريقة الإنتاج 20
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring systemSynthetic Communications, 2012, 42(6), 872-882,
طريقة الإنتاج 21
- Kinetic resolution of amino acid esters catalyzed by lipasesChirality, 1996, 8(6), 418-422,
L-Homophenylalanine Raw materials
- Benzenebutanoic acid, α-azido-, (αS)-
- (S)-4-Oxo-homophenylalanine Hydrochloride
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- L-Homophenylalanine hydrochloride
- 2-Oxo-4-phenylbutanoic Acid
- 2-amino-4-phenyl-butanoic acid
- Acetyl-d-homophenylalanine
- 2-Amino-4-phenylbutanamide
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- L-Aspartic acid
- L-Lysine
- sodium 2-oxo-4-phenylbutanoate
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- ethyl 2-amino-4-phenylbutanoate
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
L-Homophenylalanine Preparation Products
L-Homophenylalanine الوثائق ذات الصلة
-
1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324
-
Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
-
Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001
-
Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32
-
Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705
943-73-7 (L-Homophenylalanine) منتجات ذات صلة
- 63-91-2(L-Phenylalanine)
- 943-80-6(p-Amino-L-phenylalanine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 56-45-1(L-Serine)
- 74-79-3(L-Arginine)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 150-30-1(DL-3-Phenylalanine)
- 1676-73-9(L-Glutamate-γ-benzyl ester)
- 63-68-3(L-Methionine)
- 673-06-3(D-Phenylalanine)

